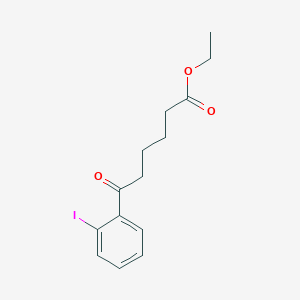

Ethyl 6-(2-iodophenyl)-6-oxohexanoate

CAS No.: 898777-15-6

Cat. No.: VC2303279

Molecular Formula: C14H17IO3

Molecular Weight: 360.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898777-15-6 |

|---|---|

| Molecular Formula | C14H17IO3 |

| Molecular Weight | 360.19 g/mol |

| IUPAC Name | ethyl 6-(2-iodophenyl)-6-oxohexanoate |

| Standard InChI | InChI=1S/C14H17IO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |

| Standard InChI Key | PBAMPYGSSRIGPA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCC(=O)C1=CC=CC=C1I |

| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=CC=CC=C1I |

Introduction

Physical and Chemical Properties

Ethyl 6-(2-iodophenyl)-6-oxohexanoate presents as a compound with a defined set of physicochemical characteristics that influence its behavior in both chemical reactions and biological systems.

Basic Physicochemical Parameters

The compound has a molecular formula of C14H17IO3 with a calculated molecular weight of 360.19 g/mol . The presence of the iodine atom significantly contributes to its molecular weight and influences its physical properties and reactivity patterns.

Table 1: Physical and Chemical Properties of Ethyl 6-(2-Iodophenyl)-6-Oxohexanoate

Structural Identifiers

For precise identification and registration in chemical databases, several standardized structural notations are available:

The International Chemical Identifier (InChI) for this compound is: InChI=1S/C14H17IO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3.

The Simplified Molecular Input Line Entry System (SMILES) notation is: CCOC(=O)CCCCC(=O)C1=CC=CC=C1I.

The InChIKey, a condensed digital representation of the compound, is: PBAMPYGSSRIGPA-UHFFFAOYSA-N.

Structural Characteristics

The presence of the iodine atom at the ortho position of the phenyl ring is a key characteristic that distinguishes this compound from its halogen analogs. The ortho-iodine substituent influences the electronic properties of the adjacent ketone group, potentially affecting its reactivity in various chemical transformations. The six-carbon chain connecting the ketone and ester functions provides conformational flexibility to the molecule.

Applications in Scientific Research

Ethyl 6-(2-iodophenyl)-6-oxohexanoate has several potential applications in scientific research, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

The compound may serve as an intermediate or building block in the synthesis of biologically active molecules. Compounds containing iodophenyl groups often demonstrate interesting biological properties, including:

-

Potential antimicrobial activity

-

Possible anti-inflammatory effects

-

Potential use in radiopharmaceutical development due to the iodine atom

It should be noted that the compound is specified for research and development use only, as indicated in safety documentation .

Synthetic Organic Chemistry

In synthetic organic chemistry, Ethyl 6-(2-iodophenyl)-6-oxohexanoate may serve various roles:

-

As a versatile intermediate in multi-step syntheses

-

As a substrate for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) via the reactive carbon-iodine bond

-

As a model compound for studying selective reduction or oxidation reactions

Comparison with Related Compounds

Ethyl 6-(2-iodophenyl)-6-oxohexanoate belongs to a family of related compounds that differ primarily in the halogen attached to the phenyl ring. Comparing these compounds provides insight into how the nature of the halogen affects physical, chemical, and potentially biological properties.

Structural Analogs

Several halogenated analogs of Ethyl 6-(2-iodophenyl)-6-oxohexanoate appear in the search results:

Table 3: Comparison of Ethyl 6-(2-iodophenyl)-6-oxohexanoate with Related Compounds

Structure-Property Relationships

The different halogen substituents confer varying properties to these compounds:

-

Size and polarizability: The iodine atom is larger than bromine, chlorine, and fluorine, affecting the steric properties of the compound and potentially influencing its interactions with biological targets.

-

Bond strength: The carbon-iodine bond is weaker than carbon-bromine, carbon-chlorine, and carbon-fluorine bonds, making it more reactive in certain chemical transformations, particularly cross-coupling reactions.

-

Electronegativity: The lower electronegativity of iodine compared to other halogens affects the electronic distribution in the phenyl ring, potentially influencing reactivity patterns.

-

Boiling point and density: The presence of the heavier iodine atom contributes to the higher predicted boiling point and density of the iodo compound compared to its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume